molecular formula C15H24 B102483 (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane CAS No. 18755-93-6

(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane

Cat. No.: B102483
CAS No.: 18755-93-6
M. Wt: 204.35 g/mol
InChI Key: AGHOGWGDKOQAOS-KYEXWDHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane is a sesquiterpenoid compound with the chemical formula C15H24. It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane typically involves the use of caryophyllene as a starting material. One common method involves the oxidation of caryophyllene using reagents such as m-chloroperbenzoic acid (m-CPBA) to form caryophyllene oxide. This intermediate can then undergo further chemical transformations to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include caryophyllene oxide, various hydroxylated derivatives, and other functionalized sesquiterpenoids .

Scientific Research Applications

(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane involves its interaction with specific molecular targets and pathways. It is known to act as an agonist for cannabinoid receptor 2 (CB2), which is involved in modulating immune responses and inflammation. The binding of this compound to CB2 receptors can lead to the activation of downstream signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and its ability to interact with cannabinoid receptors, which distinguishes it from other sesquiterpenoids.

Properties

CAS No.

18755-93-6

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane

InChI

InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1

InChI Key

AGHOGWGDKOQAOS-KYEXWDHISA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2

SMILES

CC1(CC2C1CCC3(CC3CC2=C)C)C

Canonical SMILES

CC1(CC2C1CCC3(CC3CC2=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.